Boscalid

Catalog No.
S565657
CAS No.
188425-85-6
M.F
C18H12Cl2N2O
M. Wt
343.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boscalid

CAS Number

188425-85-6

Product Name

Boscalid

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide

Molecular Formula

C18H12Cl2N2O

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23)

InChI Key

WYEMLYFITZORAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl

Solubility

In water, 4.6 mg/L at 20 °C
Solubility in n-heptane, <10 g/L, 20 °C
Solubility in acetone, 16-20 g/100 mL; acetonitrile, 4-5 g/100 mL; methanol, 4-5 g/100 mL; ethylacetate, 6.7-9 g/100mL; dichloromethane, 20-25 g/100 mL; toluene, 2-2.5 g/100 mL; 1-octanol, <1 g/100 mL, all at 20 °C

Synonyms

2-Chloro-N-(4’-chloro[1,1’-biphenyl]-2-yl)-3-pyridinecarboxamide; 2-Chloro-N-(4’-chlorobiphenyl-2-yl)nicotinamide; BAS 510F; Cantus; Emerald (fungicide); Endura; F 510; Filan; Nicobifen;

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl

Fungicidal Activity and Mode of Action:

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class. Its primary function is to inhibit fungal spore germination and mycelial growth. Research has shown that it disrupts a crucial fungal enzyme known as succinate dehydrogenase (SDH) within the mitochondrial respiratory chain, ultimately hindering the fungus' ability to produce energy and leading to its death . This unique mode of action makes Boscalid effective against a wide range of fungal pathogens affecting various crops, including fruits, vegetables, and ornamentals .

Evaluation of Efficacy and Resistance Development:

Scientific research plays a crucial role in evaluating Boscalid's efficacy against various fungal diseases and monitoring the development of resistance in fungal populations. Studies involving controlled environments, field trials, and laboratory experiments help assess the fungicide's effectiveness under different conditions and identify potential resistance mechanisms employed by fungi . This information is vital for optimizing fungicide application strategies and preventing the emergence of resistant fungal strains that could compromise its effectiveness.

Environmental Fate and Impact:

Understanding the environmental fate and impact of Boscalid is crucial for sustainable agricultural practices. Research in this area focuses on factors such as the degradation rate of the fungicide in soil and water, its potential for leaching and runoff, and its impact on non-target organisms like beneficial insects and soil microbes . This information helps assess the potential environmental risks associated with Boscalid use and guides the development of regulations and best practices for its application.

Development of Novel Formulations and Delivery Systems:

Scientific research is also dedicated to developing novel formulations and delivery systems for Boscalid. This includes exploring methods to improve the fungicide's solubility, adhesion to plant surfaces, and targeted delivery to specific fungal pathogens. These advancements aim to optimize the efficacy of Boscalid while minimizing its environmental impact and reducing the potential for resistance development .

Boscalid is a broad-spectrum fungicide classified as a carboxamide (or anilide) compound. It is chemically identified as 3-pyridinecarboxamide, 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl) and has the Chemical Abstracts Service number 188425-85-6. First marketed by BASF in 2002 under the brand name Endura, Boscalid inhibits succinate dehydrogenase, which is crucial in the mitochondrial respiration chain of fungi . This inhibition disrupts the tricarboxylic acid cycle and electron transport chain, leading to fungal cell death.

Boscalid acts as a complex III inhibitor within the fungal mitochondrial respiratory chain. It specifically targets succinate dehydrogenase, an enzyme critical for energy production in fungi. By inhibiting this enzyme, Boscalid disrupts the fungal cell's ability to generate ATP, leading to cell death.

  • Toxicity: The EPA classifies Boscalid as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential" [].
  • Environmental Impact: Boscalid is persistent in soil and may have low mobility, but there's a risk of reaching surface water through spray drift or runoff [].
  • Precautionary Measures: Always follow recommended safety protocols when handling Boscalid, including wearing appropriate personal protective equipment [].

The primary reaction mechanism of Boscalid involves its role as a succinate dehydrogenase inhibitor. By binding to the quinone reduction site of the enzyme complex II, it prevents ubiquinone from binding, effectively halting cellular respiration in fungi . This action is particularly effective against various fungal pathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, and Uncinula necator.

Boscalid exhibits potent antifungal activity across a wide range of fungal species. Its effectiveness stems from its ability to disrupt mitochondrial function in fungi. Studies have shown that Boscalid can induce oxidative stress and affect metabolic processes in organisms such as Chlorella vulgaris, indicating its broad biological impact beyond targeted fungal species . Additionally, it has been noted for its low acute toxicity to mammals and its relatively safe profile when used according to guidelines .

Boscalid can be synthesized through various methods, with one notable approach being a three-step telescoped continuous flow process. This method includes:

  • Suzuki Cross-Coupling Reaction: The first step involves coupling 1-chloro-2-nitrobenzene with 4-chlorophenylboronic acid using palladium as a catalyst.
  • Reduction: The nitro group of the intermediate product undergoes reduction using sodium borohydride and cobalt sulfate.
  • Formation of Boscalid: The final step involves reacting the resulting amine with 2-chloronicotinic acid to yield Boscalid .

This synthesis method has been optimized for high yields and efficiency, allowing for large-scale production.

Boscalid is primarily utilized in agriculture for crop protection against various fungal diseases. Its applications include:

  • Treatment of fruits (e.g., grapes, strawberries)
  • Protection of vegetables (e.g., tomatoes)
  • Use in soybeans and other crops prone to fungal infections .

The compound's effectiveness against key pathogens makes it an essential tool in integrated pest management strategies.

Research on Boscalid has indicated potential interactions with other chemical agents and environmental factors. For instance, studies have shown that Boscalid can induce oxidative stress in microalgae like Chlorella vulgaris, affecting their growth and photosynthesis . Additionally, resistance management strategies are crucial since fungal populations can develop resistance to succinate dehydrogenase inhibitors. Mixing Boscalid with fungicides that have different mechanisms of action can mitigate this risk .

Several compounds share structural or functional similarities with Boscalid. Here are some notable examples:

Compound NameChemical ClassMechanism of ActionUnique Features
CarboxinCarboxamideSuccinate dehydrogenase inhibitorNarrower spectrum compared to Boscalid
PyraclostrobinStrobilurinInhibits mitochondrial respirationBroader spectrum against fungi
FluopyramPyridinyl carboxamideInhibits succinate dehydrogenaseDual mode of action (also targets other pathways)

Boscalid stands out due to its broad-spectrum activity against various fungal pathogens and its specific mechanism targeting succinate dehydrogenase, which distinguishes it from other fungicides that may target different pathways or have narrower efficacy.

Physical Description

White solid; [Merck Index] White powder; [MSDSonline]

Color/Form

White crystalline

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

342.0326684 g/mol

Monoisotopic Mass

342.0326684 g/mol

Heavy Atom Count

23

Density

1.381 at 20 °C

LogP

2.96 (LogP)
log Kow = 2.96

Odor

Odorless

Melting Point

142.8 to 143.8 °C

UNII

32MS8ZRD1V

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 282 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 279 of 282 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Boscalid is a white crystalline solid. It is odorless. It is low to moderately soluble in water. USE: Boscalid is a pesticide used to kill fungus in vineyards and on fruit and vegetable farms. It is also used on golf courses, ornamental plants, and fruit and nut trees. There is one homeowner landscape product containing boscalid.In 2012 the manufacturer of a boscalid formulation called Endura voluntarily requested that EPA cancel their registration for use. EXPOSURE: Workers that use boscalid may breathe in mists or have direct skin contact. People who live near farms or golf courses that use boscalid may be exposed during crop spraying due to spray drift or contaminated surface water. The general population may also be exposed during home use of the product containing boscalid or by consumption of food or wine produced from exposed crops. Boscalid released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms, and is expected to moderately build up in fish. RISK: Data on the potential for boscalid to produce toxic effects in humans were not available. Boscalid is not a skin or eye irritant in laboratory animals. Reversible damage to the thyroid and liver and decreased body weight have been observed in laboratory animals exposed to high oral doses of boscalid over time. Early delivery and abortion were observed in some laboratory animals exposed to very high oral doses during pregnancy. No reproductive effects or birth defects were observed in laboratory animals exposed to lower oral doses during pregnancy or over several generations. Thyroid tumors were observed in laboratory rats following lifetime exposure to high oral doses. No tumors were observed in similarly exposed mice. Based on thyroid tumors in rats, the U.S. EPA Office of Pesticide Programs concluded that there is "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential." The potential for boscalid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.00000001 [mmHg]
7.2X10-4 mPa /5.4X10-10 mm Hg/ at 20 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

188425-85-6

Absorption Distribution and Excretion

Dermal Penetration (rat). Maximum % absorption: 0.01 mg/sq cm = 10.93 (24 hour exposure, 24 hour sacrifice) 0.10 mg/sq cm = 3.76 (24 hour exposure, 24 hour sacrifice) 1.00 mg/sq cm = 1.48 (10 hour exposure, 72 hour sacrifice /From table/
In the rat, Boscalid was readily absorbed and excreted following single oral 50 mg/kg; at single 500 mg/kg or 15 doses of 500 mg/kg, absorption was saturated. Excretion mainly by feces (80-98%). Biliary excretion 40- 50% of fecal activity at 50 mg/kg, 10% at 500 mg/kg. Urine, about 16% at 50 mg/kg, 3-5% at 500 mg/kg. Absorption about 56% at 50 mg/kg and 13-17% at 500 mg/kg. Excretory patterns similar by gender or radiolabel position. /From table/

Metabolism Metabolites

Three ... groups of Wistar rats were treated and sampled ... for qualitative analyses of metabolites. ... Metabolites were separated by HPLC. Primary identification was by mass spectrometry (MS). ... The most important metabolites were hydroxyl or O-glucuronide metabolites on the diphenyl ring (usually para to the amide nitrogen), and S-glucuronide conjugation products displacing the chlorine on the pyridine ring of the parent compound. The sulfur originated from glutathione (GSH) addition to the ring. GSH was often cleaved to cysteine in bile or feces, or further degraded in feces to a thiol, which in turn was sometimes conjugated as a glucuronide). Tissue residues (liver, kidney, and plasma) were scant ... Some parent BAS 510 F was found in kidneys and plasma. Thus BAS 510 F was effectively metabolized and efficiently excreted.
/In the rat,/ metabolites (hydroxylation and conjugation products) were consistent with Phase I oxidation reactions followed by Phase II conjugation with glucuronic acid or sulfate, or by conjugation of the parent with glutathione with cleavage to sulfate metabolites. /From table/

Wikipedia

Boscalid
Emerald
Altisite

Biological Half Life

In the rat, the predominant route of excretion of BAS 510 F is fecal with urinary excretion being minor. The half-life of BAS 510 F is less than 24 hours.

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Boscalid can be synthesized by reaction of 2-amino-4'-chlorobiphenyl in aqueous xylene with 2-chloro-3-pyridinecarbonyl chloride.
2-Halopyridinecarboxamides of primary aromaticity in /the/ ortho-position-substituted monoamine, were prepared by reacting 2-halopyridinecarbonyl chloride with the corresponding aromatic monoamine in a solvent mixture containing water and greater than 1 solvent non-mixable with water; whereby the reaction mixture comprises a base in a quantity of 0-<10 mol% based on the 2-halopyridinecarbonyl chloride. Thus a mixture of water and 2-amino-4'-chlorobiphenyl in xylene was heated at 65 °C under stirring followed by /the/ addition of 2-chloro-3-pyridinecarbonyl chloride and stirring for 10 minutes at 95 °C to give 93% /boscalid/.
Preparation: K. Eicken et al., European Patent Office patent 545099; eidem, United States of America patent 5589493 (1993, 1996 both to BASF).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies boscalid as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

Sudden infant death syndrome (SIDS) and sudden intrauterine unexpected death syndrome (SIUDS) are an unresolved teaser in the social-medical and health setting of modern medicine and are the result of multifactorial interactions. Recently, prenatal exposure to environmental contaminants has been associated with negative pregnancy outcomes, and verification of their presence in fetal and newborn tissues is of crucial importance. A gas chromatography-tandem mass spectrometry (MS/MS) method, using a triple quadrupole analyzer, is proposed to assess the presence of 20 organochlorine pesticides, two organophosphate pesticides, one carbamate (boscalid), and a phenol (bisphenol A) in human brain tissues. Samples were collected during autopsies of infants and fetuses that died suddenly without any evident cause. The method involves a liquid-solid extraction using n-hexane as the extraction solvent. The extracts were purified with Florisil cartridges prior to the final determination. Recovery experiments using lamb brain spiked at three different concentrations in the range of 1-50 ng/g were performed, with recoveries ranging from 79 to 106%. Intraday and interday repeatability were evaluated, and relative standard deviations lower than 10% and 18%, respectively, were obtained. The selectivity and sensitivity achieved in multiple reaction monitoring mode allowed us to achieve quantification and confirmation in a real matrix at levels as low as 0.2-0.6 ng/g. Two MS/MS transitions were acquired for each analyte, using the Q/q ratio as the confirmatory parameter. This method was applied to the analysis of 14 cerebral cortex samples (ten SIUDS and four SIDS cases), and confirmed the presence of several selected compounds.
Boscalid is a new-generation fungicide that has been detected in several bee matrices. The objective of this work was to characterize boscalid metabolites in honeybees based on in vivo experimentation, and next to verify the presence of these metabolites into honeybees from colonies presenting troubles. A methodology based on complementary mass spectrometric tools, namely ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-QToF) or triple quadrupole mass spectrometry (UHPLC-QqQ) was implemented. Honeybees were sprayed with boscalid, at field rate (to induce the metabolization process) and the parent compound with its generated metabolites were then extracted using modified EU-QuEChERS method. The mass characteristics including exact mass, isotopic profile and mass fragments allowed assuming the structure of several metabolites. Some of them were unambiguously identified by comparison with synthesized analytical standards. The metabolites were resulted from hydroxylation and dechlorination of the parent compound as well as the substitution of a chlorine atom with a hydroxyl group. The metabolites were then quantified in bee samples collected from various beehives located in France.Boscalid and three of its metabolites were present in some samples at a level ranged between 0.2 and 36.3 ng/g.
Analytical method. In plants the parent residue is extracted using an aqueous/organic solvent mixture followed by liquid/liquid partitioning and a column clean up. Quantitation is by gas chromatography using mass spectrometry (GC/MS). In livestock the residues are extracted with methanol. The extract is treated with enzymes in order to release the conjugated glucuronic acid metabolite. The residues are then isolated by liquid/liquid partition followed by column chromatography. The hydroxylated metabolite is acetylated followed by a column clean-up. The parent and acetylated metabolite are quantitated by gas chromatography with electron capture detection.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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